2-((2,6,8-Trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid
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Overview
Description
2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interferes with cellular pathways, leading to the disruption of essential biological processes in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar sulfur-containing heterocyclic structure and exhibit a broad spectrum of biological activities.
Thioamides: Similar in structure, thioamides are known for their antimicrobial and anticancer properties.
5-Arylazothiazoles: These compounds also contain sulfur and nitrogen atoms in their structure and are studied for their pharmacological activities.
Uniqueness
2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID is unique due to its fused diazino-pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4O4S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-5-12-8-7(9(13-5)20-4-6(16)17)10(18)15(3)11(19)14(8)2/h4H2,1-3H3,(H,16,17) |
InChI Key |
NZBIEARTOADAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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